Almotriptan-d6

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

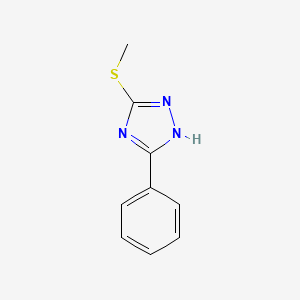

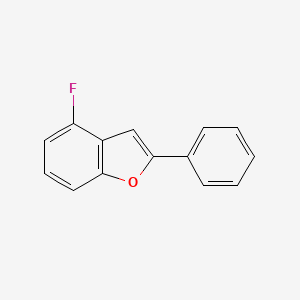

Almotriptan is a triptan medication primarily used for the treatment of migraine headaches. It was discovered and developed by Almirall and was patented in 1992, with approval for medical use granted in 2000 . Almotriptan is a selective serotonin receptor agonist, specifically targeting the 5-HT1B and 5-HT1D receptors, which play a crucial role in alleviating migraine symptoms .

Preparation Methods

Synthetic Routes and Reaction Conditions

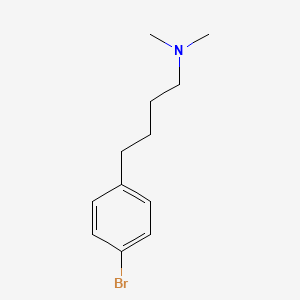

The synthesis of almotriptan involves several steps, starting from tryptamine. One of the key intermediates in the synthesis is 3-[2-(dimethylamino)ethyl]-5-(pyrrolidin-1-ylsulfonylmethyl)-1H-indole . The process includes sulfonylation, alkylation, and cyclization reactions under controlled conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of almotriptan focuses on optimizing the yield and purity of the final product. The process involves the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control . The production methods are designed to be efficient and scalable to meet the demands of the pharmaceutical market.

Chemical Reactions Analysis

Types of Reactions

Almotriptan undergoes various chemical reactions, including:

Oxidation: Almotriptan can be oxidized under specific conditions, leading to the formation of degradation products.

Reduction: Reduction reactions are less common but can occur under certain conditions.

Substitution: Substitution reactions involving the indole ring are possible, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various degradation products and derivatives of almotriptan, which are characterized using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Scientific Research Applications

Almotriptan has several scientific research applications, including:

Chemistry: Used as a model compound for studying selective serotonin receptor agonists and their interactions.

Biology: Investigated for its effects on serotonin receptors and related pathways.

Medicine: Extensively studied for its efficacy in treating migraines and its pharmacokinetic properties.

Industry: Used in the development of new migraine treatments and related pharmaceuticals.

Mechanism of Action

Almotriptan exerts its effects by binding with high affinity to the 5-HT1B and 5-HT1D receptors in the brain . This binding leads to the constriction of cranial blood vessels, reducing the release of pro-inflammatory neuropeptides and alleviating migraine symptoms . The drug’s action on these receptors helps to redistribute blood flow in the brain, providing relief from migraine attacks .

Comparison with Similar Compounds

Similar Compounds

- Sumatriptan

- Rizatriptan

- Zolmitriptan

- Naratriptan

- Eletriptan

- Frovatriptan

Comparison

Almotriptan has a higher oral bioavailability compared to other triptans, with more than two-thirds of the administered dose absorbed within the first hour . It also has a lower recurrence rate of headaches and fewer central nervous system side effects . These properties make almotriptan a preferred choice for many patients suffering from migraines.

Properties

Molecular Formula |

C17H25N3O2S |

|---|---|

Molecular Weight |

341.5 g/mol |

IUPAC Name |

2-[5-(pyrrolidin-1-ylsulfonylmethyl)-1H-indol-3-yl]-N,N-bis(trideuteriomethyl)ethanamine |

InChI |

InChI=1S/C17H25N3O2S/c1-19(2)10-7-15-12-18-17-6-5-14(11-16(15)17)13-23(21,22)20-8-3-4-9-20/h5-6,11-12,18H,3-4,7-10,13H2,1-2H3/i1D3,2D3 |

InChI Key |

WKEMJKQOLOHJLZ-WFGJKAKNSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N(CCC1=CNC2=C1C=C(C=C2)CS(=O)(=O)N3CCCC3)C([2H])([2H])[2H] |

Canonical SMILES |

CN(C)CCC1=CNC2=C1C=C(C=C2)CS(=O)(=O)N3CCCC3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl-[4-(6-methyl-benzothiazol-2-yl)-phenyl]-amine](/img/structure/B13410837.png)

![Bis[(2,2,2-trifluoroacetyl)oxy]lead](/img/structure/B13410841.png)

![(3S,7S,8S,9R,10R,13R,14S,17R)-3-hydroxy-7-methoxy-17-[(E,2R)-6-methoxy-6-methylhept-4-en-2-yl]-4,4,13,14-tetramethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-9-carbaldehyde](/img/structure/B13410867.png)

![4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B13410871.png)